Auristatin E Exhibits Equivalent Anticancer Activity to Desmethylauristatin E (MMAE) in Cell Growth Inhibition Assays
Auristatin E (2a) demonstrates anticancer activity equivalent to its desmethyl analog, desmethylauristatin E (MMAE; 2b). This activity equivalence is foundational, as MMAE is the cytotoxic payload in the FDA-approved ADC brentuximab vedotin (Adcetris) [1]. The retention of potent activity in the fully methylated Auristatin E confirms that the N-terminal dimethylamino group does not compromise tubulin binding or cytotoxicity compared to the monomethyl analog [2].
| Evidence Dimension | Anticancer cell growth inhibition activity |
|---|---|
| Target Compound Data | Equivalent anticancer activity to desmethylauristatin E (MMAE) |
| Comparator Or Baseline | Desmethylauristatin E (MMAE; 2b) |
| Quantified Difference | Activity-equivalent |
| Conditions | Structure-activity relationship (SAR) studies based on dolastatin 10 modifications; in vitro cancer cell growth inhibition assays |
Why This Matters
This establishes Auristatin E as the synthetically accessible, fully methylated reference standard for auristatin SAR studies, enabling direct comparison with the clinically validated MMAE payload without confounding potency differences.
- [1] Pettit GR, et al. Antineoplastic Agents. 603. Quinstatins: Exceptional Cancer Cell Growth Inhibitors. J Nat Prod. 2017;80(3):692-698. PMID: 28211277. View Source
- [2] Pettit GR, et al. Antineoplastic Agents. 603. Quinstatins: Exceptional Cancer Cell Growth Inhibitors. J Nat Prod. 2017;80(3):692-698. PMID: 28211277. View Source
